molecular formula C8H12N2O2 B13321964 2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol

2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol

Cat. No.: B13321964
M. Wt: 168.19 g/mol
InChI Key: JJQWCRDNSRNCFP-UHFFFAOYSA-N
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Description

2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3-amino-6-methylpyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields various amine derivatives.

    Substitution: Results in substituted pyridine derivatives.

Scientific Research Applications

2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Aminopyridin-3-yl)oxy]ethan-1-ol
  • 3-((5-Methylpyridin-2-yl)amino)-1-phenylpropan-1-one

Uniqueness

2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(3-amino-6-methylpyridin-2-yl)oxyethanol

InChI

InChI=1S/C8H12N2O2/c1-6-2-3-7(9)8(10-6)12-5-4-11/h2-3,11H,4-5,9H2,1H3

InChI Key

JJQWCRDNSRNCFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)OCCO

Origin of Product

United States

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